molecular formula C10H12O2 B058192 [4-(Prop-2-en-1-yloxy)phenyl]methanol CAS No. 3256-45-9

[4-(Prop-2-en-1-yloxy)phenyl]methanol

Cat. No.: B058192
CAS No.: 3256-45-9
M. Wt: 164.2 g/mol
InChI Key: SZVHDGIHRNRTMW-UHFFFAOYSA-N
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Description

[4-(Prop-2-en-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of a phenyl group substituted with a prop-2-en-1-yloxy group and a methanol group. This compound is known for its applications in the synthesis of polymers and other phenyl group-containing compounds .

Biochemical Analysis

Biochemical Properties

[4-(Prop-2-en-1-yloxy)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a chemical probe in studies involving enzyme inhibition and activation. The compound’s structure allows it to form covalent bonds with target proteins, thereby modifying their function. This interaction is crucial for understanding the biochemical pathways in which this compound is involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function. Additionally, this compound affects metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with them. This binding alters the enzyme’s structure and function, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have identified threshold effects, where a certain dosage is required to observe a measurable impact. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activity, this compound can influence the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of this compound in specific cellular compartments, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-en-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of polymers and other complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(4-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHDGIHRNRTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-45-9
Record name [4-(prop-2-en-1-yloxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The compound of formula 2 (Z=trifluoromethylsulphonyloxy), methyl 3-(3-allyl-4-trifluoromethylsulphonyloxyphenyl)methyloxyacetate, was prepared as follows. Allyl bromide (4.4 g) was added to a stirred suspension of 4-hydroxybenzyl alcohol (4.34 g) and potassium carbonate (5.00 g) in butanone (40 ml). The reaction mixture was heated at reflux for 18 hours. The reaction mixture was cooled and then filtered. The filtrate was evaporated to give an oil which was purifed by flash column chromatography on silica gel using a 4:1 (v/v) mixture of hexane and ethyl acetate as eluent to give 4-allyloxybenzyl alcohol (4.50 g) as a pale yellow oil; NMR(CDCl3): 1.81(1H,t), 4.48-4.65(4H,m), 5.22-5.48(2H,m), 6.05(1H,m), 6.90(2H,m) and 7.25(2H,m), m/z 164(H).
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl 3-(3-allyl-4-trifluoromethylsulphonyloxyphenyl)methyloxyacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.34 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzylalcohol (1.52 g, 12.2 mmol.), allyl bromide (1.1 ml, 12.2 mmol.), acetonitrile (40 ml), and potassium carbonate (2.54 g, 18.4 mmol.) was reluxed for 18 hours, then concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried (MgSO4) and evaporated to give the product as a yellow oil (0.72 g, 71%). 1H NMR (300 MHz, CDCl3) δ 2.1 (s, 1H), 4.55 (m, 2H), 4.6 (s, 2H), 5.3 (d, 1H, J=11.5 Hz), 5.43 (d, 1H, J=16.5 Hz), 6.1 (m, 1H), 6.94 (m, 2H), 7.33 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 65.3, 69.2, 115.2, 118.1, 129.0, 129.4, 133.7, 158.6.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
71%

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